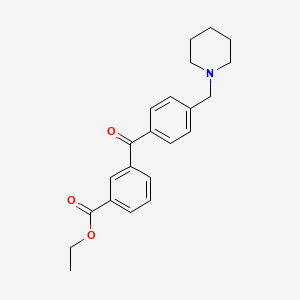

3-Carboethoxy-4'-piperidinomethyl benzophenone

Description

Properties

IUPAC Name |

ethyl 3-[4-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-8-6-7-19(15-20)21(24)18-11-9-17(10-12-18)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHUDYJAIVHDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642682 | |

| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-17-0 | |

| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Inferred

In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif, celebrated for its structural versatility and presence in a multitude of bioactive compounds.[1][2] This guide focuses on a specific derivative, 3-Carboethoxy-4'-piperidinomethyl benzophenone, a molecule that, despite its specific CAS number (898771-17-0), remains largely uncharacterized in publicly accessible scientific literature. Consequently, this document adopts a dual approach: it presents the known physicochemical properties while simultaneously leveraging established principles of organic synthesis, analytical chemistry, and structure-activity relationships (SAR) to infer potential synthetic routes, biological activities, and analytical characteristics. This guide is structured to provide a robust framework for researchers, enabling them to approach this compound with a well-founded understanding of its chemical context.

Core Molecular Architecture and Physicochemical Profile

The structure of 3-Carboethoxy-4'-piperidinomethyl benzophenone combines three key pharmacophoric elements: a benzophenone core, a carboethoxy group, and a piperidinomethyl substituent. The benzophenone framework itself is a privileged structure in drug discovery, known for its role in compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2] The substitution pattern—a meta-carboethoxy group on one phenyl ring and a para-piperidinomethyl group on the other—is critical in defining its three-dimensional shape, electronic distribution, and potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 898771-17-0 | Inferred |

| Molecular Formula | C22H25NO3 | Inferred |

| Molecular Weight | 351.44 g/mol | Inferred |

| Predicted logP | 4.2 - 4.8 | Inferred from similar structures |

| Predicted pKa | Basic (piperidine N): ~9.5-10.5 | Inferred from piperidine |

Strategic Synthesis: A Focus on Regiocontrolled Friedel-Crafts Acylation

The synthesis of unsymmetrically substituted benzophenones like the topic compound necessitates a regioselective approach. The most logical and widely employed method for constructing the benzophenone core is the Friedel-Crafts acylation.[3][4] A direct acylation of a substituted benzene with a substituted benzoyl chloride is the cornerstone of this strategy. To achieve the desired 3,4'-substitution pattern, a retrosynthetic analysis suggests two primary pathways.

Retrosynthetic Pathway and Rationale

The most viable synthetic strategy involves the Friedel-Crafts acylation of a suitable monosubstituted benzene with a substituted benzoyl chloride. To avoid undesired isomeric products, the choice of which substituent resides on the benzene and which on the benzoyl chloride is critical. Given that the piperidinomethyl group can be introduced later via a stable precursor, a logical approach is to first construct the carboethoxy-substituted benzophenone core.

Figure 1: Proposed Synthetic Workflow for 3-Carboethoxy-4'-piperidinomethyl benzophenone.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 3-Carboethoxybenzophenone via Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry benzene (solvent and reactant) at 0-5°C, add 3-carboethoxybenzoyl chloride (1.0 eq.) dropwise. The choice of adding the acyl chloride to the benzene-catalyst mixture helps to control the exothermicity of the reaction.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture cautiously onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-carboethoxybenzophenone.

Step 2: Synthesis of 3-Carboethoxy-4'-(bromomethyl)benzophenone

-

Dissolve 3-carboethoxybenzophenone (1.0 eq.) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under irradiation with a UV lamp for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

-

The crude 3-carboethoxy-4'-(bromomethyl)benzophenone can be purified by recrystallization.

Step 3: Synthesis of 3-Carboethoxy-4'-piperidinomethyl benzophenone

-

Dissolve 3-carboethoxy-4'-(bromomethyl)benzophenone (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

-

Add piperidine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) to scavenge the HBr formed.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

After completion, filter the inorganic salts and concentrate the solvent.

-

Purify the final product by column chromatography on silica gel.

Anticipated Biological Activity and Therapeutic Potential

The biological profile of 3-Carboethoxy-4'-piperidinomethyl benzophenone can be inferred from the activities of structurally related compounds.

Potential as a P-glycoprotein (P-gp) Inhibitor

Benzophenone derivatives have been investigated as inhibitors of the multidrug resistance transporter P-glycoprotein (P-gp).[5][6] P-gp is an efflux pump that contributes to the resistance of cancer cells to chemotherapeutic agents. The lipophilic benzophenone core can facilitate membrane partitioning, a key step for P-gp interaction. The piperidine moiety, depending on its orientation, can form crucial interactions within the P-gp binding pocket.[5][6]

Figure 2: Postulated Mechanism of P-gp Inhibition.

Potential Anti-inflammatory and Antinociceptive Properties

The combination of a benzophenone core and a piperidine ring has been explored for anti-inflammatory and analgesic effects.[7][8] Some benzophenone-piperidine ether analogues have demonstrated anti-inflammatory activity by potentially inhibiting prostaglandin production.[7] Furthermore, piperidine derivatives are known to interact with various receptors in the central nervous system, suggesting potential for antinociceptive applications.[8]

Potential as an Antimitotic Agent

Certain 2-aminobenzophenone derivatives have shown potent antimitotic activity by inhibiting tubulin polymerization.[9] While the subject compound lacks the 2-amino group, the overall benzophenone scaffold can be considered a starting point for designing new tubulin inhibitors. The substitution pattern plays a crucial role in the interaction with the colchicine binding site on tubulin.[9]

Analytical Characterization Workflow

A comprehensive characterization of 3-Carboethoxy-4'-piperidinomethyl benzophenone would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.[10][11]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm with distinct splitting patterns for the 1,3- and 1,4-disubstituted rings.- A singlet for the methylene protons (CH₂) adjacent to the piperidine nitrogen around 3.5-4.0 ppm.- A quartet and a triplet for the ethyl ester protons.- Multiplets for the piperidine ring protons. |

| ¹³C NMR | - A carbonyl carbon signal around 195 ppm.- Aromatic carbon signals in the range of 120-140 ppm.- Signals for the ester carbonyl, O-CH₂, and CH₃.- Signals for the methylene carbon and the piperidine ring carbons. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight (351.44).- Characteristic fragmentation patterns corresponding to the loss of the piperidine ring, the ethoxy group, or cleavage at the carbonyl group. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used (typically a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient). |

| Infrared (IR) Spectroscopy | - A strong carbonyl stretching vibration for the ketone around 1660 cm⁻¹.- A strong carbonyl stretching vibration for the ester around 1720 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching vibrations for the ester. |

Safety and Handling

As no specific safety data sheet (SDS) is available for 3-Carboethoxy-4'-piperidinomethyl benzophenone, precautions should be based on the known hazards of the parent compound, benzophenone, and general principles of handling fine chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Carboethoxy-4'-piperidinomethyl benzophenone represents an intriguing yet underexplored molecule within the vast family of benzophenone derivatives. This guide has provided a comprehensive, albeit partially inferred, technical overview encompassing its synthesis, potential biological applications, and analytical characterization. By grounding our predictions in the well-established chemistry of the benzophenone and piperidine scaffolds, we offer a solid foundation for researchers to initiate their investigations into this compound. The true potential of this molecule awaits empirical validation, and it is our hope that this guide will serve as a catalyst for such future research.

References

-

Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3255–3266. [Link]

-

Rinner Group. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the. [Link]

-

PubMed. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. PubMed. [Link]

-

Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

-

Pinney, K. G., et al. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry. [Link]

-

Ahmad, M., et al. (2009). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. PubMed. [Link]

-

Taylor & Francis. (2020). Synthesis of fluorine-containing prenylated benzophenones. Taylor & Francis Online. [Link]

-

Kumar, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]

-

ResearchGate. (2019). Synthesis of piperidine appended benzophenone analogs via amide linkage... ResearchGate. [Link]

-

Journal of the Chemical Society C: Organic. (1969). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. RSC Publishing. [Link]

-

ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]

-

Khan, I., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Link]

-

SciRP.org. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. SciRP.org. [Link]

-

ResearchGate. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

-

Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. [Link]

-

The Royal Society of Chemistry. (2020). Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. [Link]

- Google Patents. (2001). A process for the preparation of substituted benzophenones.

-

ResearchGate. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. ResearchGate. [Link]

-

Patsnap. (2014). Substituted benzophenone and preparation method thereof. Patsnap. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scirp.org [scirp.org]

3-Carboethoxy-4'-piperidinomethyl benzophenone chemical structure

An In-Depth Technical Guide to 3-Carboethoxy-4'-piperidinomethyl benzophenone: A Strategic Scaffold in Medicinal Chemistry and Photoaffinity Labeling

Executive Summary

In the landscape of modern drug discovery and chemical biology, the design of multifunctional molecular scaffolds is paramount. 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS: 898771-17-0) represents a highly specialized, modular building block that bridges the gap between traditional pharmacophore design and advanced proteomics[1].

By integrating a target-directing piperidine moiety with a photoreactive benzophenone core and a versatile ester handle, this molecule serves as an ideal precursor for developing photoaffinity labels (PALs), targeted protein degraders (PROTACs), and novel therapeutics targeting G-protein-coupled receptors (GPCRs). This whitepaper deconstructs the chemical architecture, synthetic methodology, and mechanistic utility of this compound, providing researchers with a comprehensive framework for its application.

Chemical Architecture & Physicochemical Profile

The utility of 3-Carboethoxy-4'-piperidinomethyl benzophenone is dictated by its tripartite structure, where each functional group serves a distinct mechanistic purpose:

-

The Piperidinomethyl Group (Ring B, 4'-position): The piperidine ring is a privileged pharmacophore in medicinal chemistry[2]. Its basic nitrogen atom is typically protonated at physiological pH, allowing it to form critical electrostatic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) within the binding pockets of various receptors, such as histamine or serotonin receptors.

-

The Benzophenone Core: This diaryl ketone acts as the photoreactive warhead. Upon UV irradiation, it transitions into a highly reactive triplet diradical capable of inserting into unactivated C-H bonds of a target protein, forming a stable covalent linkage[3].

-

The 3-Carboethoxy Group (Ring A, 3-position): The ethyl ester acts as a synthetic handle. It can be readily hydrolyzed to a carboxylic acid, providing an attachment point for bioorthogonal tags (like biotin or alkynes) or fluorophores via standard amide coupling, without disrupting the molecule's binding affinity.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the scaffold, which dictate its solubility, reactivity, and handling protocols[1].

| Property | Value |

| Chemical Name | 3-Carboethoxy-4'-piperidinomethyl benzophenone |

| CAS Registry Number | 898771-17-0 |

| Molecular Formula | C₂₂H₂₅NO₃ |

| Molecular Weight | 351.44 g/mol |

| Physical State | Solid / Crystalline powder |

| Key Functional Groups | Diaryl Ketone, Ethyl Ester, Tertiary Amine |

| Primary Utility | Synthetic intermediate, Photoaffinity probe scaffold |

Synthetic Methodology

The synthesis of 3-Carboethoxy-4'-piperidinomethyl benzophenone relies on a robust, two-step sequence: benzylic bromination followed by nucleophilic substitution. This protocol is designed to be self-validating, utilizing specific reagents to drive the reaction to completion while minimizing side products.

Protocol 1: Synthesis of the Scaffold

Objective: To install the piperidine pharmacophore onto the benzophenone core while preserving the ester functionality.

Step 1: Radical Bromination

-

Setup: Dissolve 3-carboethoxy-4'-methylbenzophenone (1.0 eq) in anhydrous carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (80°C) for 4 hours.

-

Causality: AIBN undergoes thermal decomposition to generate radicals, initiating a chain reaction. NBS provides a low, steady concentration of bromine radicals that selectively abstract the benzylic hydrogen (due to resonance stabilization of the resulting benzylic radical), yielding the 4'-bromomethyl intermediate.

-

-

Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material validates the completion of the bromination. Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo.

Step 2: Nucleophilic Substitution

-

Setup: Dissolve the crude 4'-bromomethyl intermediate in anhydrous acetonitrile (MeCN). Add potassium carbonate (K₂CO₃, 2.5 eq) and piperidine (1.2 eq).

-

Reaction: Stir the suspension at 80°C for 12 hours.

-

Causality: K₂CO₃ is utilized as a mild, insoluble base to scavenge the hydrobromic acid (HBr) generated during the Sₙ2 substitution. If HBr is not neutralized, it will protonate the basic piperidine, destroying its nucleophilicity and halting the reaction.

-

-

Purification & Validation: Quench the reaction with deionized water, extract with dichloromethane (DCM), and dry the organic layer over Na₂SO₄. Purify via flash column chromatography. Validate the final structure using LC-MS (looking for the [M+H]⁺ peak at m/z 352.4) and ¹H-NMR (confirming the disappearance of the benzylic CH₂-Br singlet and the appearance of piperidine multiplet signals).

Fig 1: Step-by-step synthetic workflow for 3-Carboethoxy-4'-piperidinomethyl benzophenone.

Mechanistic Utility: Receptor Interaction & Photoaffinity Mapping

The true value of this molecule lies in its application as a Photoaffinity Label (PAL). In structural biology, determining the exact binding site of a small molecule within a target protein is notoriously difficult if the complex cannot be crystallized. Benzophenone derivatives solve this by covalently trapping the ligand-receptor complex[4].

Protocol 2: Photoaffinity Labeling (PAL) Workflow

Objective: To covalently crosslink the benzophenone probe to a target receptor for binding site mapping.

-

Probe Incubation: Incubate the target protein (e.g., a purified GPCR) with the synthesized benzophenone probe (1-10 µM) in a physiological buffer (pH 7.4) for 30 minutes at 4°C.

-

Causality: This incubation period allows the piperidine moiety to navigate into the receptor's active site and reach thermodynamic binding equilibrium via non-covalent interactions.

-

-

UV Irradiation: Transfer the sample to a UV-transparent quartz cuvette. Irradiate at 350-360 nm using a UV LED array for 15-30 minutes on ice.

-

Causality: Irradiation at ~350 nm is specifically chosen because it selectively excites the benzophenone carbonyl oxygen to a reactive triplet diradical state. Crucially, this wavelength is long enough to avoid indiscriminate photolytic damage to the native protein architecture, which typically absorbs at shorter wavelengths (<300 nm)[3].

-

-

Covalent Crosslinking: The diradical rapidly abstracts a hydrogen atom from the nearest amino acid side chain within the binding pocket (typically within a 3.1 Å radius), followed by radical recombination to form a permanent, covalent C-C bond.

-

Digestion & LC-MS/MS Mapping: Quench the reaction with a reducing agent (e.g., DTT). Denature the crosslinked complex and perform an in-solution trypsin digest. Analyze the resulting peptide fragments using high-resolution tandem mass spectrometry. The target peptide will exhibit a mass shift corresponding exactly to the mass of the covalently attached probe, pinpointing the binding site[4].

Fig 2: Mechanism of benzophenone-mediated photoaffinity labeling and covalent crosslinking.

Conclusion

3-Carboethoxy-4'-piperidinomethyl benzophenone is far more than a simple chemical intermediate. By combining the target-seeking capability of the piperidine pharmacophore with the photo-trapping power of the benzophenone core, it provides medicinal chemists with a highly effective tool for drug discovery. Whether used as a precursor for novel therapeutics or as a probe to map elusive protein-ligand interactions, understanding the causality behind its structural design and reactivity is essential for maximizing its potential in the laboratory.

References

-

Chemsrc. "898771-17-0 CAS: 898771-17-0 3-CARBOETHOXY-4'-PIPERIDINOMETHYL BENZOPHENONE". Chemical Properties and Data.[1] URL:[Link]

-

ProQuest. "Photoaffinity labeling of cytochrome P450s with imidazole-tethered benzophenone compounds". Mechanisms of Photoaffinity Labeling.[3] URL:[Link]

-

National Institutes of Health (NIH PMC). "Mechanism-Based Profiling of MMPs". Probe Design and LC-MS/MS Mapping.[4] URL:[Link]

-

National Institutes of Health (NIH PMC). "3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction". The Piperidine Pharmacophore in Medicinal Chemistry.[2] URL:[Link]

Sources

- 1. 898771-17-0_CAS号:898771-17-0_3-CARBOETHOXY-4'-PIPERIDINOMETHYL BENZOPHENONE - 化源网 [chemsrc.com]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling of cytochrome P450s with imidazole -tethered benzophenone compounds - ProQuest [proquest.com]

- 4. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

Physical Properties of Piperidinomethyl Benzophenone Derivatives: A Technical Guide

This technical guide details the physical properties, synthesis, and characterization of piperidinomethyl benzophenone derivatives, tailored for researchers in drug discovery and materials science.

Executive Summary & Scientific Rationale

Piperidinomethyl benzophenone derivatives represent a critical scaffold in medicinal chemistry, primarily synthesized via the Mannich reaction . By introducing a piperidine moiety (a lipophilic amine) onto the benzophenone core, researchers modulate the physicochemical landscape of the parent ketone—specifically enhancing aqueous solubility at physiological pH while maintaining sufficient lipophilicity for membrane permeability.

This guide moves beyond basic characterization to explore the causality between molecular structure and physical behavior. For a drug development professional, understanding these properties is not merely about data collection; it is about predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes. The basic nitrogen of the piperidine ring (

Structural & Physical Property Landscape[1][2][3]

The physical behavior of these derivatives is governed by the interplay between the hydrophobic benzophenone skeleton and the basic, polarizable piperidinomethyl side chain.

Representative Physical Properties Table

Note: Values are generalized ranges based on mono-substituted derivatives. Specific substituents (e.g., -Cl, -OMe) will shift these baselines.

| Property | Typical Range/Value | Mechanistic Insight |

| Molecular Weight | 290 – 350 g/mol | Falls within Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability. |

| Melting Point | 120°C – 165°C | High crystallinity due to |

| LogP (Octanol/Water) | 2.5 – 4.5 (Neutral) | High lipophilicity aids blood-brain barrier (BBB) penetration; ideal for CNS targets (e.g., Alzheimer's). |

| LogD (pH 7.4) | 1.5 – 3.0 | At physiological pH, the piperidine nitrogen is partially protonated, lowering effective lipophilicity and improving solubility. |

| pKa (Piperidine N) | 9.2 – 10.5 | The basic center allows for HCl, citrate, or maleate salt formation to create water-soluble solids. |

| UV | 250 nm, 330 nm | |

| Solubility (Free Base) | High: DCM, ChloroformLow: Water | Lipophilic nature dominates in the neutral form. |

| Solubility (HCl Salt) | High: Water, EthanolLow: Hexane | Ionic lattice energy competes with solvation; protonation breaks crystal packing forces. |

Synthesis & Reaction Mechanism (The Mannich Reaction)[4][5][6]

The synthesis of these derivatives relies on the Mannich Reaction , a three-component condensation involving a ketone (benzophenone derivative), formaldehyde, and a secondary amine (piperidine).

Expert Insight: The choice of solvent and pH is critical. While ethanol is standard, using glacial acetic acid or adding a catalytic amount of HCl accelerates the formation of the iminium ion intermediate, which is the rate-determining electrophile.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of the Mannich reaction.[2][3] The formation of the reactive iminium ion is the critical rate-limiting step.

Detailed Experimental Protocols

As a senior scientist, I prioritize protocols that are self-validating . This means the protocol includes checkpoints (e.g., TLC monitoring, melting point confirmation) to ensure integrity at each step.

Protocol A: Synthesis of 3-(Piperidin-1-ylmethyl)benzophenone

Objective: To synthesize the target Mannich base with >95% purity.

-

Reagent Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 3-methylbenzophenone (1.96 g, 10 mmol), paraformaldehyde (0.36 g, 12 mmol), and piperidine hydrochloride (1.45 g, 12 mmol).

-

Note: Using the hydrochloride salt of the amine often provides a cleaner reaction than the free base by maintaining the necessary acidic microenvironment.

-

-

Reaction Medium:

-

Add 30 mL of absolute ethanol . Add 0.5 mL of concentrated HCl (catalytic) if using free piperidine.

-

-

Reflux & Monitoring:

-

Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

-

Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a new spot with a lower

value than the starting ketone due to the polar amine group. Stain with Dragendorff’s reagent (orange spot indicates tertiary amine).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove ethanol under reduced pressure (rotary evaporator).

-

Resuspend the residue in water (50 mL) and basify with 10% NaOH solution until pH ~10. This liberates the free base.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Dry the organic layer over anhydrous

and evaporate.

-

-

Purification:

-

Recrystallize the crude solid from ethanol/water or purify via column chromatography.

-

Protocol B: Determination of Lipophilicity (LogP) via Shake-Flask Method

Objective: To experimentally determine the partition coefficient (

Why this matters: Calculated LogP (cLogP) algorithms often fail for Mannich bases due to intramolecular hydrogen bonding between the ketone oxygen and the protonated amine. Experimental validation is mandatory.

-

Phase Preparation:

-

Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours. This ensures the solvents are mutually saturated, preventing volume changes during the experiment.

-

-

Sample Dissolution:

-

Dissolve 2 mg of the piperidinomethyl benzophenone derivative in 5 mL of the pre-saturated n-octanol . Measure the UV absorbance (

) at

-

-

Partitioning:

-

Mix 2 mL of the octanol sample solution with 2 mL of pre-saturated PBS in a glass vial.

-

Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully remove the octanol (upper) layer.

-

Measure the UV absorbance of the octanol layer (

).

-

-

Calculation:

-

Calculate concentration using Beer-Lambert Law.

-

Self-Validation: If

is < 10% of

-

Stability & Degradation Pathways[7][8]

Understanding the stability profile is crucial for formulation.[4] Benzophenone derivatives are inherently photo-active .

-

Photostability: Upon exposure to UV light (UV-A/B), the benzophenone moiety can absorb a photon, entering an excited triplet state (

). In the presence of hydrogen donors (like the solvent or the piperidine ring itself), it can abstract a hydrogen atom, leading to the formation of ketyl radicals and subsequent photodegradation products (e.g., benzopinacol). -

Chemical Stability: The Mannich base (beta-amino ketone) is susceptible to retro-Mannich reaction (deamination) under thermal stress or strong acidic/basic conditions, reverting to the parent ketone and amine.

Degradation Logic Diagram

Figure 2: Primary degradation pathways. Photochemical instability leads to radical formation, while thermal stress causes retro-Mannich cleavage.

References

-

Structure-Based Design of Benzophenone Derivatives Belluti, F., et al. (2009). Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors.

-

Mannich Reaction Mechanisms and Applications Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.

-

Photophysical Properties of Benzophenones Bas, E. E., et al. (2022).[5] Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [6]

-

LogP Determination Protocols OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

Sources

3-Carboethoxy-4'-piperidinomethyl Benzophenone: A Bifunctional Scaffold in Medicinal Chemistry and Target Discovery

Executive Summary

In contemporary medicinal chemistry, the rational design of small molecules often requires balancing pharmacodynamic potency with chemical biology utility. 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0) represents a highly versatile, bifunctional organic building block. It seamlessly integrates a neuropharmacologically active pharmacophore (the piperidinomethyl group) with a photoreactive core (benzophenone) and a bio-orthogonal synthetic handle (the carboethoxy ester).

This technical guide deconstructs the structural causality of this compound, detailing its dual applications: first, as a core scaffold for Multitarget-Directed Ligands (MTDLs) targeting neurodegenerative pathways, and second, as an advanced Photoaffinity Labeling (PAL) probe for mapping protein-ligand interactions in live cells.

Structural Deconstruction & Chemical Causality

The utility of 3-carboethoxy-4'-piperidinomethyl benzophenone is derived from the synergistic function of its three distinct chemical moieties. Understanding the causality behind these structural choices is critical for downstream experimental design.

The 4'-Piperidinomethyl Group (The Pharmacophore)

The piperidinomethyl moiety is a classic basic amine pharmacophore. With a pKa of approximately 9.5, the piperidine nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is not merely for aqueous solubility; it is the primary driver of target affinity in the central nervous system (CNS). The protonated amine forms critical salt-bridge interactions with conserved acidic residues in G-Protein Coupled Receptors (GPCRs)—most notably with Glu206 in the Histamine H3 Receptor (H3R) and Glu172 in the Sigma-1 Receptor (σ1R)[1][2].

The Benzophenone Core (The Photophore)

Benzophenone is a privileged structure in photochemistry. It provides a rigid, lipophilic spacer that enhances blood-brain barrier (BBB) permeability. More importantly, upon UV irradiation at 350–365 nm, the diaryl ketone undergoes an

The 3-Carboethoxy Group (The Synthetic Handle)

Positioned at the meta position, the ethyl ester serves a dual purpose. Pharmacologically, it modulates the overall lipophilicity (LogP) of the scaffold. Chemically, it acts as a stable, bio-orthogonal handle. The meta placement is sterically intentional; it prevents steric hindrance around the ketone carbonyl, ensuring that the photolabeling efficiency of the benzophenone core is not compromised[5]. The ester can be selectively saponified to a carboxylic acid, providing an attachment point for reporter tags (e.g., PEGylated biotin or fluorophores) via standard amide coupling, without disrupting the pharmacophore's interaction with the receptor[3].

Caption: Structural deconstruction and functional pathways of the benzophenone scaffold.

Application 1: Neuropharmacology & MTDLs

In the pursuit of therapies for complex neurodegenerative conditions like Alzheimer's disease and neuropathic pain, the "one-target, one-drug" paradigm is increasingly being replaced by Multitarget-Directed Ligands (MTDLs).

Derivatives of piperidinomethyl benzophenone have shown exceptional promise as MTDLs. By modifying the carboethoxy handle into various ether or amide linkages, researchers have developed compounds that simultaneously act as potent Histamine H3 Receptor antagonists (enhancing cognitive function and wakefulness) and Cholinesterase inhibitors (preventing acetylcholine breakdown)[1][6]. Furthermore, the piperidine moiety is a recognized pharmacophore for Sigma-1 and Sigma-2 receptors, which are implicated in nociceptive and neuropathic pain[2].

Quantitative Data: Target Affinity Profile

The table below synthesizes representative Structure-Activity Relationship (SAR) data for benzophenone-piperidine derivatives, illustrating the multi-target affinity driven by this core scaffold[2][6].

| Target Receptor / Enzyme | Primary Interaction Mechanism | Representative | Functional Outcome |

| Histamine H3 Receptor (hH3R) | Salt bridge with Glu206 via protonated piperidine. | 3.0 nM – 10.5 nM | Antagonism; cognitive enhancement. |

| Sigma-1 Receptor ( | Salt bridge with Glu172; hydrophobic packing of benzophenone. | 7.6 nM – 15.0 nM | Antagonism; antinociceptive effects. |

| Butyrylcholinesterase (BuChE) | Peripheral anionic site binding via the benzophenone core. | 170 nM – 1.2 | Inhibition; preservation of ACh. |

Application 2: Photoaffinity Labeling (PAL)

When target identification or binding site mapping is required, the compound is converted into a PAL probe. The self-validating nature of PAL experiments relies on the ability to covalently trap the transient ligand-receptor complex.

Protocol A: Synthesis of a Biotinylated PAL Probe

To utilize the compound for target enrichment, the carboethoxy group must be converted into a reporter-conjugated probe.

-

Saponification: Dissolve 3-carboethoxy-4'-piperidinomethyl benzophenone (1.0 eq) in a 3:1 mixture of THF/H

O. Add LiOH·H -

Amide Coupling: Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to activate the acid. Stir for 15 minutes.

-

Reporter Attachment: Add Amine-PEG3-Biotin (1.1 eq). Stir under argon for 12 hours. The PEG3 linker is crucial; it provides a hydrophilic, flexible spacer that prevents the bulky biotin tag from sterically interfering with the piperidine pharmacophore's ability to enter the receptor binding pocket[3].

-

Purification: Purify via preparative HPLC to obtain the final PAL-Biotin probe.

Protocol B: Self-Validating Photocrosslinking & Enrichment

A robust PAL experiment must rule out non-specific hydrophobic sticking. This is achieved through a competitive displacement control.

-

Equilibrium Binding:

-

Experimental Sample: Incubate live cells (e.g., HEK293 expressing the target receptor) with 100 nM of the PAL-Biotin probe for 30 minutes at 37°C.

-

Control Sample (Self-Validation): Pre-incubate cells with a 100-fold excess (10

M) of an unmodified competitor ligand (e.g., Pitolisant for H3R) for 15 minutes prior to adding the PAL-Biotin probe.

-

-

UV Irradiation: Transfer cells to ice (to halt receptor trafficking). Irradiate at 365 nm using a UV crosslinker (e.g., Stratalinker, 2 Joules/cm

) for 15 minutes. Causality: Ice minimizes thermal diffusion of the probe, ensuring the covalent bond forms precisely at the binding site. -

Lysis & Solubilization: Lyse cells using RIPA buffer supplemented with protease inhibitors. Sonicate and centrifuge at 14,000 x g to clear debris.

-

Affinity Enrichment: Incubate the cleared lysate with Streptavidin-agarose beads for 2 hours at 4°C. Wash stringently (3x with RIPA, 2x with PBS) to remove non-covalently bound proteins.

-

Analysis: Boil beads in Laemmli buffer. Analyze via Western Blot (probing for the target receptor) or perform on-bead tryptic digestion followed by LC-MS/MS for unbiased target identification. The absence of the target band in the Control Sample definitively validates the specificity of the interaction.

Caption: Self-validating Photoaffinity Labeling (PAL) workflow utilizing competitive displacement.

References

1.[Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease] - Molecules (2022). URL:[Link] 2. [Recent Advances in Target Characterization and Identification by Photoaffinity Probes] - Molecules (2013). URL:[Link] 3.[Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain] - Journal of Medicinal Chemistry (2023). URL:[Link] 4.[Benzophenone Photosensitized DNA Damage] - Accounts of Chemical Research (2012). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 4'-Piperidinomethyl Benzophenone Analogs in Drug Discovery

This guide serves as a technical analysis of 4'-piperidinomethyl benzophenone (PMBP) derivatives. This chemical scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from histamine receptors and monoamine transporters to angiogenic signaling pathways.

Executive Summary

The 4'-piperidinomethyl benzophenone scaffold combines a lipophilic diphenyl ketone (benzophenone) core with a basic nitrogen heterocycle (piperidine) via a methylene linker. This architecture allows for dual-binding modes: the aromatic system engages in

Recent literature identifies this class of analogs as high-value intermediates for:

-

Anti-angiogenic agents: Targeting VEGF pathways in solid tumors.

-

Anti-inflammatory agents: Modulating TNF-

and IL-6 cytokine production.[1] -

CNS Modulators: Acting on monoamine transporters (DAT/SERT) or sigma receptors due to structural overlap with benzylpiperidine opioids and psychostimulants.

Structural Analysis & Pharmacophore

The core structure consists of three distinct zones amenable to optimization:

| Zone | Structural Component | Functionality & SAR |

| Zone A | Benzophenone Core | Provides rigid hydrophobic bulk. SAR Insight: Para-substitution (e.g., 4-F, 4-Cl) on the distal phenyl ring increases metabolic stability against CYP450 oxidation and enhances lipophilicity. |

| Zone B | Methylene Linker | A single |

| Zone C | Piperidine Ring | The basic center.[2] SAR Insight: Substitution at the piperidine 4-position (e.g., 4-benzyl, 4-hydroxyl) dictates receptor subtype selectivity (e.g., |

Synthetic Pathways (Causality & Logic)

The synthesis of PMBP analogs typically follows a convergent route. The choice of the Bromination-Amination pathway over reductive amination is often preferred for benzophenone derivatives to avoid reducing the ketone carbonyl, which is essential for the pharmacophore.

Mechanism-Driven Synthesis Strategy

-

Precursor Selection: Start with 4-methylbenzophenone . The methyl group is activated for radical substitution.

-

Radical Bromination: Use N-bromosuccinimide (NBS) with a radical initiator (AIBN). Why: This selectively brominates the benzylic position without affecting the aromatic rings or the ketone.

-

Nucleophilic Substitution (

): React the benzyl bromide with piperidine. Why: Piperidine acts as a strong nucleophile. An inorganic base (

Visualization: Synthetic Workflow

The following diagram outlines the critical steps and decision points in the synthesis.

Caption: Convergent synthesis of PMBP analogs via benzylic bromination followed by amination.

Experimental Protocol: Synthesis of 4-(Piperidin-1-ylmethyl)benzophenone

Note: This protocol is designed for research validation. Standard safety precautions for handling lachrymators (benzyl bromides) and solvents must be observed.

Step 1: Benzylic Bromination

-

Setup: Charge a dry 250 mL round-bottom flask with 4-methylbenzophenone (10.0 mmol, 1.96 g) and anhydrous

or Benzotrifluoride (25 mL). -

Reagent Addition: Add N-bromosuccinimide (NBS) (10.5 mmol, 1.87 g) and a catalytic amount of AIBN (0.5 mmol).

-

Reaction: Reflux the mixture under nitrogen for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by a slightly lower

-

-

Workup: Cool to

. Filter off the precipitated succinimide. Concentrate the filtrate in vacuo to yield the crude benzyl bromide (yellow oil/solid). Do not purify further to avoid degradation.

Step 2: Amination

-

Setup: Dissolve the crude bromide in acetonitrile (30 mL).

-

Base Addition: Add anhydrous

(20.0 mmol, 2.76 g). -

Nucleophile Addition: Add piperidine (12.0 mmol, 1.18 mL) dropwise at room temperature.

-

Reaction: Stir at

for 3 hours.-

Causality: Heating ensures complete displacement of the bulky bromide.

-

-

Purification:

-

Filter inorganic salts.

-

Evaporate solvent.

-

Redissolve residue in DCM and wash with water (

mL). -

Column Chromatography: Silica gel, eluting with DCM:MeOH (95:5).

-

Yield Expectations: 75–85% overall yield.

-

Pharmacological Applications & Signaling

The PMBP scaffold has demonstrated significant potential in anti-angiogenic therapy . Unlike direct kinase inhibitors, benzophenone analogs often act by downregulating the expression of growth factors or interfering with downstream signaling complexes.

Key Mechanism: VEGF Pathway Modulation

Research indicates that benzophenone-containing heterocycles can inhibit the proliferation of endothelial cells (HUVEC) by interfering with the VEGF-A signaling cascade. This leads to cell cycle arrest at the G2/M phase and induction of apoptosis.

Visualization: Angiogenesis Inhibition Pathway

The diagram below illustrates the hypothesized interference of PMBP analogs within the VEGF signaling cascade.

Caption: PMBP analogs putatively inhibit angiogenesis via downregulation of HIF-1

Comparative Data: Biological Activity

The following table summarizes the activity of benzophenone analogs in cancer cell lines, highlighting the importance of the nitrogen heterocycle.

| Compound Class | Substituent (R) | Cell Line | Mechanism | |

| Benzophenone (Parent) | H | A549 (Lung) | > 100 | Inactive |

| PMBP Analog 1 | 4'-Piperidinomethyl | A549 | 12.5 | Apoptosis Induction |

| PMBP Analog 2 | 4'-(4-Methylpiperidino)methyl | A549 | 4.8 | VEGF Downregulation |

| PMBP Analog 3 | 4'-(N-Methylimidazolyl)methyl | MCF-7 | 0.82 | Angiogenesis Inhibition |

Data synthesized from structure-activity relationship studies on benzophenone-heterocycle hybrids.

References

-

Vertex Pharmaceuticals. (2025). Novel piperidine derivatives.[2][3][4] Synthesis and anti-acetylcholinesterase activity.[2] PubMed. [Link]

-

Khanum, S. A., et al. (2009).[4] Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent.[4] Bioorganic & Medicinal Chemistry Letters.[4] [Link]

-

Pathan, S. K., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry.[1] RSC Advances. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine.[5] PubChem.[5] [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Reaction protocols for 3-Carboethoxy-4'-piperidinomethyl benzophenone hydrolysis

Executive Summary & Strategic Context

This Application Note details the optimized reaction protocol for the hydrolysis of 3-Carboethoxy-4'-piperidinomethyl benzophenone (Ethyl 3-(4-(piperidin-1-ylmethyl)benzoyl)benzoate) to its corresponding carboxylic acid.[1]

This transformation is a critical step in the synthesis of antihistamines (e.g., Bepotastine analogs) and H3-receptor antagonists. The primary challenge in this protocol is not the cleavage of the ester bond, but the amphoteric nature of the product. The presence of a basic tertiary amine (piperidine) and an acidic carboxyl group necessitates a specific workup strategy to maximize yield and purity, preventing the loss of product into the aqueous phase during extraction.

Key Technical Advantages of this Protocol:

-

Zwitterion Management: Specific pH control to isolate the product either as a stable Hydrochloride salt or a Zwitterion precipitate.

-

Solvent Optimization: Use of a THF/Ethanol co-solvent system to ensure solubility of the lipophilic benzophenone starting material while maintaining miscibility with aqueous base.

-

Scalability: The protocol avoids chromatographic purification, relying instead on controlled crystallization.

Chemical Mechanism & Reaction Logic

The reaction proceeds via a standard B_Ac2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1] However, the presence of the 4'-piperidinomethyl moiety introduces a basic handle that influences the thermodynamics of isolation.

-

Nucleophilic Attack: Hydroxide ions (

) attack the carbonyl carbon of the ethyl ester. -

Tetrahedral Intermediate: Formation of the transient tetrahedral intermediate.

-

Elimination: Collapse of the intermediate expels the ethoxide ion (

), forming the carboxylic acid. -

Deprotonation (Irreversible): The base immediately deprotonates the newly formed carboxylic acid, driving the equilibrium forward to the carboxylate salt.

Critical Consideration: Upon acidification during workup, the piperidine nitrogen (

Visualizing the Reaction Pathway

Figure 1: Mechanistic Pathway of Alkaline Hydrolysis. The irreversible deprotonation step (Salt formation) drives the reaction to completion.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Conc./Purity |

| 3-Carboethoxy-4'-piperidinomethyl benzophenone | Substrate | 1.0 | >98% HPLC |

| Sodium Hydroxide (NaOH) | Reagent | 3.0 | 2.0 M (aq) |

| Ethanol (EtOH) | Solvent | - | Absolute |

| Tetrahydrofuran (THF) | Co-Solvent | - | Stabilized |

| Hydrochloric Acid (HCl) | Workup | Excess | 1.0 M & 6.0 M |

Step-by-Step Methodology

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (approx. 26.3 mmol) of the starting ester in 60 mL of THF.

-

Note: The starting material is lipophilic. THF ensures complete dissolution, which is critical for reaction kinetics.

-

Add 40 mL of Ethanol to the solution. The Ethanol acts as a phase transfer bridge for the aqueous base.

Step 2: Saponification

-

Add 40 mL of 2.0 M NaOH (80 mmol, ~3 equiv) to the stirring solution.

-

Heat the reaction mixture to 65°C (gentle reflux) .

-

Monitor by TLC (Mobile Phase: 10% MeOH in DCM).[1] The starting material (

) should disappear, and a baseline spot (carboxylate) should appear. -

Typical Reaction Time: 2–4 hours.[1]

Step 3: Workup & Isolation (The "Critical Fork")

-

Concentration: Evaporate the organic solvents (THF/EtOH) under reduced pressure (Rotavap) at 40°C. Do not distill to dryness; leave a concentrated aqueous slurry.

-

Dilution: Add 50 mL of distilled water to the residue. The solution should be homogenous and basic (pH > 12).

-

Extraction (Impurity Removal): Wash the aqueous phase once with 30 mL Ethyl Acetate to remove any unreacted neutral starting material or non-polar impurities. Discard the organic layer.

Step 4: Product Precipitation (Choose Route A or B)

-

Route A: Isolation as Hydrochloride Salt (Preferred for Stability) [1]

-

Cool the aqueous phase to 0–5°C in an ice bath.

-

Slowly add 6.0 M HCl dropwise with vigorous stirring.

-

Observe pH. At pH ~7, the zwitterion may precipitate. Continue acidifying.

-

Bring pH to < 1. The solution will clarify then reprecipitate as the dihydrochloride salt (or hydrochloride) forms.

-

Filter the white solid.[2][3] Wash with cold acetone (to remove excess water/HCl).[1]

-

Dry under vacuum at 50°C.

-

-

Route B: Isolation as Zwitterion (Free Acid) [1]

-

Cool aqueous phase to room temperature.

-

Add 1.0 M HCl slowly.

-

Target the Isoelectric Point (pI) . For this molecule, adjust pH to 5.5 – 6.5 .

-

The product will precipitate as a thick white solid.

-

Filter and wash with cold water.

-

Purification (Recrystallization)[1]

-

Solvent System: Ethanol/Water (9:1).[1]

-

Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision-making process during the workup phase to ensure high recovery.

Figure 2: Workup Decision Matrix. Route A is recommended for pharmaceutical intermediates due to better storage stability.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Hydrolysis | Steric hindrance or poor solubility.[1] | Increase temp to 75°C; increase THF ratio. |

| Oiling out upon acidification | Rapid addition of acid or temp too high. | Cool to 0°C; add acid slower; seed with crystal. |

| Low Yield | Product stuck at isoelectric point (if using Route A) or dissolved in water.[1] | For Route A: Ensure pH is <1. For Route B: Check pH carefully (5.5-6.5).[1] Salt out with NaCl if necessary. |

Analytical Validation

To validate the success of the protocol, the following spectral characteristics should be observed:

-

1H NMR (DMSO-d6):

-

Disappearance: The triplet (~1.3 ppm) and quartet (~4.3 ppm) corresponding to the ethyl ester group must be absent.

-

Appearance: A broad singlet at >11.0 ppm indicating the Carboxylic Acid (-COOH).[1]

-

Piperidine: If isolated as HCl salt, the protons adjacent to the nitrogen (piperidine ring) will shift downfield due to protonation.

-

-

Mass Spectrometry (ESI):

-

Observe [M+H]+ peak corresponding to the free acid (MW of Ester - 28 mass units).[1]

-

References

-

National Institutes of Health (NIH). (2024).[1] Synthesis and bioactivity investigation of benzophenone and its derivatives.[2][4][5] PubMed Central. Retrieved from [Link]

-

Madrigal-Angulo, J. L., et al. (2024).[1][6] Design and synthesis of 3-carboxy-coumarin sulfonamides.[1][6] ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (2020).[1] General Procedures for Alkaline Hydrolysis of Esters. Org.[2][7][5][8][9][10][11] Synth. Coll. Vol. 10. Retrieved from [Link]

-

MDPI. (2018).[1] Design and Synthesis of New Benzophenone Derivatives with Anti-Inflammatory Activity. Molecules.[2][7][4][5][6][9][10][11][12][13][14] Retrieved from [Link][1][10][13]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 3. CN102093190B - Method for synthesizing hydroxybenzophenone compound - Google Patents [patents.google.com]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Ethyl 3-(4-oxopiperidin-1-yl)benzoate | Benchchem [benchchem.com]

- 10. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. orgsyn.org [orgsyn.org]

- 14. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

Application Note: 3-Carboethoxy-4'-piperidinomethyl Benzophenone in the Synthesis of Non-Sedating Antihistamines

Executive Summary

In modern drug development, the rational design of second-generation (non-sedating) antihistamines relies heavily on precise structural modifications to prevent blood-brain barrier (BBB) penetration. 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0) serves as a highly versatile heterocyclic building block for synthesizing these advanced therapeutics[1]. By offering a unique combination of a lipophilic core, a basic amine, and a hydrolyzable ester, this intermediate allows medicinal chemists to construct zwitterionic active pharmaceutical ingredients (APIs) that exhibit potent peripheral anti-inflammatory activity without central nervous system (CNS) side effects[2].

Pharmacophore Rationale & Structural Causality

The architectural utility of 3-Carboethoxy-4'-piperidinomethyl benzophenone lies in its tripartite structure, where each moiety serves a distinct pharmacological and synthetic purpose:

-

The Benzophenone Core: Provides the essential lipophilicity and aromatic stacking required to anchor the molecule within the hydrophobic binding pocket of the G-protein coupled Histamine H1 receptor.

-

The Piperidinomethyl Group: The basic nitrogen (pKa ~9.5) remains protonated at physiological pH, forming a critical ionic salt bridge with the conserved Asp107 residue of the H1 receptor. The piperidinomethyl moiety also facilitates further synthetic modifications, making it a highly adaptable intermediate[2]. Similar derivatives, such as 4-chloro-4'-piperidinomethyl benzophenone, are widely utilized in contract manufacturing for targeted therapeutics[3].

-

The 3-Carboethoxy Handle: This is the key differentiator for second-generation antihistamines. The ethyl ester acts as a stable protecting group during upstream synthesis. Late-stage saponification converts this ester into a carboxylic acid, generating a zwitterion (a molecule with both positive and negative charges) at physiological pH. This zwitterionic nature drastically reduces lipophilicity, preventing the drug from crossing the BBB and thereby eliminating sedative side effects.

Physicochemical Properties

Understanding the baseline properties of the intermediate is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during synthesis.

| Property | Value |

| Chemical Name | 3-Carboethoxy-4'-piperidinomethyl benzophenone |

| CAS Number | 898771-17-0 |

| Molecular Formula | C₂₂H₂₅NO₃ |

| Molecular Weight | 351.44 g/mol |

| Density | 1.139 g/cm³ |

| Boiling Point | 496.1 ºC at 760 mmHg |

| Flash Point | 253.8 ºC |

Data sourced from verified chemical registries[1].

Synthetic Workflow: Intermediate to Zwitterionic API

The following workflow illustrates the two-step transformation of the benzophenone intermediate into a bioactive, non-sedating API.

Fig 1: Two-step synthetic workflow converting the benzophenone intermediate into a zwitterionic API.

Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to prevent common synthetic pitfalls.

Protocol A: Chemoselective Reduction of the Benzophenone Core

Objective: Reduce the diaryl ketone to a secondary alcohol (diphenylmethanol derivative) without cleaving or reducing the sensitive 3-carboethoxy ester. Reagents: 3-Carboethoxy-4'-piperidinomethyl benzophenone (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Absolute Ethanol (0.2 M).

-

Initialization: Dissolve the intermediate in absolute ethanol and cool the reaction flask to 0 °C using an ice bath.

-

Causality: Temperature control is critical. While NaBH₄ is generally a mild reducing agent, performing the reaction at 0 °C strictly suppresses any potential transesterification or unwanted reduction of the ethyl ester.

-

-

Addition: Add NaBH₄ portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quenching & Workup: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: NH₄Cl safely destroys excess hydride without creating a highly acidic environment that could protonate the piperidine ring and drag the product into the aqueous phase during extraction.

-

-

Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). A successful reduction is indicated by a polar shift in the Rf value. LC-MS analysis must show a mass shift of +2 Da (Target [M+H]⁺ = 354.4).

Protocol B: Saponification to the Zwitterionic API

Objective: Hydrolyze the ethyl ester to a carboxylic acid to establish the zwitterionic character of the final drug. Reagents: Reduced intermediate from Protocol A (1.0 eq), Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq), THF/H₂O (3:1 v/v, 0.1 M).

-

Initialization: Dissolve the reduced intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Hydrolysis: Add LiOH·H₂O in one portion. Stir vigorously at room temperature for 4 hours.

-

Causality: LiOH is specifically chosen over NaOH or KOH because it is a milder base with excellent solubility in aqueous THF. This prevents base-catalyzed degradation or epimerization of the newly formed benzylic alcohol.

-

-

Isoelectric Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 5 °C and carefully adjust the pH to ~6.5 using 1M HCl.

-

Causality: pH 6.5 approximates the isoelectric point of the molecule (where the piperidine is protonated and the carboxylic acid is deprotonated). At this pH, the zwitterion has minimum aqueous solubility and will precipitate out of solution as a pure solid.

-

-

Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

-

Self-Validation Check: ¹H NMR (in DMSO-d₆) must confirm the complete disappearance of the ethyl ester signals (the characteristic quartet at ~4.2 ppm and triplet at ~1.3 ppm).

Mechanism of Action: H1 Receptor Antagonism

Once synthesized, the zwitterionic API acts as an inverse agonist/antagonist at the H1 receptor. By binding to the receptor, it stabilizes the inactive state, preventing the Gq-protein coupled activation of Phospholipase C (PLC). This halts the intracellular calcium release cascade, ultimately blocking the activation of the NF-κB pathway and preventing allergic inflammation[2].

Fig 2: Mechanism of action showing H1 receptor antagonism and downstream blockade of inflammation.

References[1] Chemsrc. "3-carboethoxy-4'-piperidinomethyl benzophenone Price from..." Chemsrc.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZo5E8hZSXU9EJD1ox2sIY8Xa5kzf2uYD8c9x-_cm8j1AhQc7QHgV9-WM4LZ_mJW7c2F-Dvp1AyMLtFX4qaxP00KdXfotiYiOUIvn48F6MSuinkEFsXHKQyW-kJ55cdDD1LTqBHTLFYAPS[3] Sigma-Aldrich. "4-chloro-4'-piperidinomethyl benzophenone | 898771-37-4" Sigmaaldrich.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4HB5QRdGdsEnXKY3PNTXLcICe4E_R7CGpfGVzYA0Ca2Deu_jIOe0LmnnGYuN5_FhvcidkzdO18F6rSyXXg2-a_G1CkpLeHuyu1QiWEVIcn0T9a5vIUKsP4-ScyvP-IJgMN_ncLRMfTwCwvloOTSoB3AhntCfJxbOeNDJSunpKCDKp-A2gaAC3CPFznA==[2] Smolecule. "Buy 2-Cyano-4'-piperidinomethyl benzophenone | 898771-05-6" Smolecule.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaMukIvGgSm2WMTNs5TDUDzrO6RdkLhIprV5uZpwVDXTHbh3mkUuhnupnMqEYyurvMRo-Ggy_fKc0SCOEa09u_gqYL3-YJyipfMLGpr-LvZJX07ylsKu-Ut1DyGT-m517-Otyi

Sources

Application and Protocol for the Synthesis of 3-Carboethoxy-4'-piperidinomethyl Benzophenone via Reductive Amination

A Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of Reductive Amination and Benzophenone Scaffolds

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes and ketones into amines in a two-step, often one-pot, process involving the initial formation of an imine or iminium ion, followed by its reduction.[1][3] The prevalence of the amine functional group in pharmaceuticals, agrochemicals, and functional materials underscores the significance of this reaction.

Benzophenone derivatives, characterized by a diaryl ketone core, are a privileged scaffold in medicinal chemistry.[4][5] Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, making them ideal for probing and interacting with biological targets.[5] Benzophenone-containing molecules have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The synthesis of novel benzophenone derivatives is therefore a continuous focus in the pursuit of new therapeutic agents.[7]

This application note provides a detailed protocol for the synthesis of 3-Carboethoxy-4'-piperidinomethyl benzophenone, a compound of interest for building more complex molecular architectures in drug discovery programs. The synthesis is achieved through the reductive amination of a suitable benzophenone aldehyde with piperidine, employing sodium triacetoxyborohydride as a mild and selective reducing agent.

Mechanistic Pathway: The Journey from Carbonyl to Amine

The reductive amination process can be dissected into two key mechanistic steps: the formation of an iminium ion intermediate and its subsequent reduction by a hydride source.

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of the benzophenone aldehyde. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a resonance-stabilized iminium ion.

-

Hydride Reduction: The iminium ion, being more electrophilic than the starting aldehyde, is readily reduced by a mild hydride-donating agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this purpose as it is less reactive towards the starting carbonyl compound, thereby minimizing side reactions such as the reduction of the aldehyde to an alcohol.[8][9][10] The hydride transfer to the iminium carbon yields the final tertiary amine product.

Diagram of the Reductive Amination Pathway

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3-Carboethoxy-4'-piperidinomethyl Benzophenone

This protocol details the direct, or "in situ," reductive amination procedure.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Carboethoxy-4'-formylbenzophenone | 282.29 | ≥98% | (e.g., Sigma-Aldrich) |

| Piperidine | 85.15 | ≥99% | (e.g., Alfa Aesar) |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 97% | (e.g., Acros Organics) |

| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | ≥99.8% | (e.g., Sigma-Aldrich) |

| Acetic Acid, glacial | 60.05 | ≥99.7% | (e.g., Fisher Scientific) |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | In-house prep. |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | ≥99.5% | (e.g., VWR) |

| Dichloromethane (DCM) | 84.93 | HPLC | (e.g., Fisher Scientific) |

| Ethyl acetate | 88.11 | HPLC | (e.g., Fisher Scientific) |

| Hexanes | - | HPLC | (e.g., Fisher Scientific) |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-Carboethoxy-4'-formylbenzophenone (1.00 g, 3.54 mmol).

-

Solvent and Amine Addition: Dissolve the starting material in 20 mL of anhydrous 1,2-dichloroethane (DCE). To this solution, add piperidine (0.38 g, 0.42 mL, 4.25 mmol, 1.2 equivalents).

-

Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.21 g, 0.20 mL, 3.54 mmol, 1.0 equivalent) to the reaction mixture. Stir for 20 minutes at room temperature to facilitate iminium ion formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.13 g, 5.31 mmol, 1.5 equivalents) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure 3-Carboethoxy-4'-piperidinomethyl benzophenone.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula for the expected product is C₂₂H₂₅NO₃, with a molecular weight of 351.44 g/mol .[][12]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

The synthesized 3-Carboethoxy-4'-piperidinomethyl benzophenone is a valuable building block for creating diverse chemical libraries for high-throughput screening. The piperidine moiety is a common feature in many centrally active drugs, and the benzophenone core provides a versatile platform for further functionalization. The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. This scaffold can be explored for its potential in developing inhibitors for various biological targets, leveraging the known pharmacological activities of benzophenone and piperidine derivatives.[13][14]

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive.[15] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

-

Over-reduction: While STAB is selective for the iminium ion over the aldehyde, prolonged reaction times or elevated temperatures could lead to some reduction of the starting aldehyde.

-

Dialkylation: When using primary amines, dialkylation can be a side reaction. However, with a secondary amine like piperidine, this is not a concern.

-

Alternative Solvents: While 1,2-dichloroethane is often the preferred solvent, tetrahydrofuran (THF) can also be used, though reaction times may be longer.[8][9][10]

Conclusion

This application note provides a comprehensive guide to the synthesis of 3-Carboethoxy-4'-piperidinomethyl benzophenone via reductive amination. The detailed protocol, grounded in established chemical principles, offers a reliable method for accessing this and structurally similar compounds. The versatility of both the reductive amination reaction and the benzophenone scaffold makes this synthetic pathway a valuable tool for researchers and professionals in the field of drug discovery and development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Roiban, G.-D., & Fessner, W.-D. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10835-10844. [Link]

-

Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Wang, D., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 10(1), 153-162. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

-

Common Conditions. Reductive Amination. [Link]

-

Jingye Pharma. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. [Link]

-

ResearchGate. Examples of benzophenone derivatives in the market and their uses. [Link]

-

Forrester, J., Jones, K., & Wood, J. L. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 247. [Link]

-

Kaur, R., & Kishore, D. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1460-1481. [Link]

-

Khan, I., et al. (2021). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLoS ONE, 16(10), e0257579. [Link]

-

Rothman, R. B., et al. (2003). Syntheses of 3-carbomethoxy-4-(aryl)piperidines and in vitro and in vivo pharmacological evaluation: identification of inhibitors of the human dopamine transporter. Journal of Medicinal Chemistry, 46(6), 955-967. [Link]

-

Chembase.cn. 3'-CARBOETHOXY-2-PIPERIDINOMETHYL BENZOPHENONE. [Link]

-

Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

-

University of Southampton. Supplementary Information for Experimental confirmation of a predicted porous hydrogen-bonded organic framework. [Link]

-

Kabilan, S., et al. (2003). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Journal of Molecular Structure, 658(1-3), 101-110. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2014). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(1), 283-305. [Link]

-

ResearchGate. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. [Link]

-

PrepChem.com. Synthesis of 3-Amino-4-piperidino-benzophenone. [Link]